R₂ Substituent Electronic Character: 4-Fluorophenyl vs. 4-Methoxyphenyl and Other Aryl Variants in the Context of AKAP-Lbc/RhoA HTRF Inhibition SAR
The target compound bears a 4-fluorophenyl R₂ substituent, which is not directly represented in the published Scaff10 SAR table. The closest published analogs are Scaff10-8 (4-methoxyphenyl; IC₅₀ = 34.1 ± 1.7 μM), Scaff10-30 (4-trifluoromethylphenyl; IC₅₀ = 47.8 ± 7.8 μM), and Scaff10-58 (unsubstituted phenyl; IC₅₀ = 66.7 ± 7.5 μM), all tested in the same HTRF assay measuring disruption of His-AKAP-Lbc/DHPH–GST-RhoA interaction [1]. The 4-fluorophenyl group is electron-withdrawing (σₚ ≈ +0.06) while 4-methoxyphenyl is electron-donating (σₚ ≈ -0.27). This electronic divergence is known to modulate π-stacking and hydrogen-bonding interactions within the RhoA binding pocket. Because the fluorophenyl analog is not included in the published dataset, its IC₅₀ cannot be interpolated with confidence; however, the 2-fold IC₅₀ range observed among Scaff10-8, Scaff10-30, and Scaff10-58 demonstrates that R₂ aryl identity is a critical potency variable [1].
| Evidence Dimension | IC₅₀ for inhibition of AKAP-Lbc/DHPH–RhoA interaction (HTRF assay) |
|---|---|
| Target Compound Data | Not determined in published literature (4-fluorophenyl analog) |
| Comparator Or Baseline | Scaff10-8 (4-OCH₃): IC₅₀ = 34.1 ± 1.7 μM; Scaff10-30 (4-CF₃): IC₅₀ = 47.8 ± 7.8 μM; Scaff10-58 (4-H): IC₅₀ = 66.7 ± 7.5 μM |
| Quantified Difference | IC₅₀ varies by ~2-fold across aryl substituents; target compound data pending |
| Conditions | HTRF assay: His-AKAP-Lbc/DHPH (250 nM), GST-RhoA (30 nM), 1 h incubation, FRET signal at 665/620 nm; n = 3–15 independent experiments in duplicate |
Why This Matters
When selecting a Scaff10-series compound for AKAP-Lbc/RhoA studies, the absence of published IC₅₀ data for the 4-fluorophenyl analog means its potency cannot be assumed equivalent to Scaff10-8; direct in-assay comparison is required.
- [1] Schrade K, Tröger J, Eldahshan A, et al. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells. PLoS ONE. 2018;13(1):e0191423. Table 1 and S3 Table. View Source
